molecular formula C6H4BrFO2S B1281337 4-Bromobenzenesulfonyl fluoride CAS No. 498-83-9

4-Bromobenzenesulfonyl fluoride

Cat. No.: B1281337
CAS No.: 498-83-9
M. Wt: 239.06 g/mol
InChI Key: AOXWZFUBFROIHA-UHFFFAOYSA-N
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Description

4-Bromobenzenesulfonyl fluoride is an organic compound with the chemical formula C6H4BrFO2S. It is a derivative of benzenesulfonyl fluoride, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Biochemical Analysis

Biochemical Properties

4-Bromobenzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a covalent bond with the serine residue in the active site of these enzymes. This interaction leads to the inhibition of the enzyme’s activity, making this compound a valuable tool in studying enzyme kinetics and mechanisms .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. Additionally, it can affect gene expression by inhibiting transcription factors or modifying chromatin structure . These effects can result in changes in cellular metabolism, including alterations in glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through enzyme inhibition. By forming a covalent bond with the active site serine residue of serine proteases, this compound effectively blocks the enzyme’s catalytic activity. This inhibition can lead to downstream effects on various cellular processes, including signal transduction and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical effect, while exceeding this threshold can lead to adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle. Additionally, this compound can alter metabolite levels by modifying the activity of enzymes responsible for their synthesis or degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with intracellular proteins and other biomolecules .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .

Preparation Methods

4-Bromobenzenesulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with potassium fluoride in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method provides a high yield of the desired product under mild reaction conditions.

Industrial production methods often involve the direct fluorination of 4-bromobenzenesulfonic acid using reagents like sulfur tetrafluoride or diethylaminosulfur trifluoride . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

4-Bromobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions are sulfonamide, sulfonate ester, sulfonate thioester, and sulfonic acid derivatives.

Comparison with Similar Compounds

4-Bromobenzenesulfonyl fluoride can be compared with other similar compounds such as:

    3-Bromobenzenesulfonyl fluoride: This compound has the bromine atom at the meta position instead of the para position.

    4-Chlorobenzenesulfonyl fluoride: Here, the bromine atom is replaced with a chlorine atom.

    4-Methoxybenzenesulfonyl fluoride: In this compound, a methoxy group replaces the bromine atom.

The uniqueness of this compound lies in its high reactivity and specificity towards nucleophiles, making it a valuable reagent in various chemical and biological research applications.

Properties

IUPAC Name

4-bromobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXWZFUBFROIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496943
Record name 4-Bromobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498-83-9
Record name 4-Bromobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobenzene-1-sulfonyl fluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzenesulfonyl chloride (2.29 g, 9 mmol) in CH3CN (45 mL) was added KF (2.1 g, 36 mmol) and 18-crown-6 (0.5 g), then the mixture was stirred at room temperature overnight. The mixture was quenched with aqueous water and extracted with EtOAc, the organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated to give the crude product which was purified by column to give the reagent R-10a (1.6 g, 74.4%) as a pale yellow solid. ESI-MS (M+1): 239.2 calc. for C6H4BrFO2S.
Quantity
2.29 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromophenylsulfonyl chloride (2 g, 7.83 mmol) in acetonitrile (10 mL), was added fluoride on Amberlyst A-26 (Aldrich Chemical Company, 7.5 g, 21.6 mmol F−). After agitation for 5 hours at room temperature, the mixture was filtered. The solvent was removed under reduced pressure to give 4-bromophenylsulfonyl fluoride (1.5 g) (confirmed by IR spectroscopy).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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